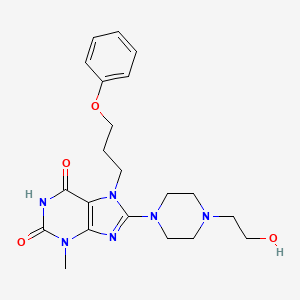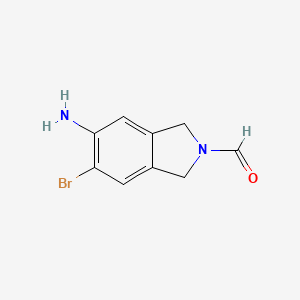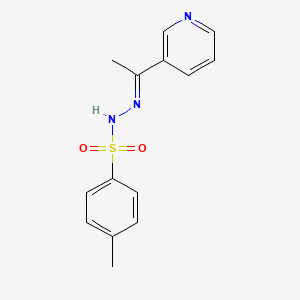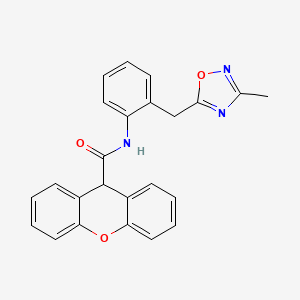
3-Amino-4-morpholin-4-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-morpholin-4-ylbenzenesulfonamide, commonly referred to as 4-morpholine-4-sulfonamide (4MSA) is an organic compound with a wide range of applications in the field of science. It is a white crystalline solid that is soluble in water and ethanol. 4MSA is a versatile compound with a number of properties that make it ideal for use in a variety of scientific contexts.
Applications De Recherche Scientifique
Morpholino Oligomers in Gene Function Analysis
Morpholino oligomers, closely related to the chemical structure of 3-Amino-4-morpholin-4-ylbenzenesulfonamide, are utilized extensively in the study of gene function across various model organisms. These oligomers serve as a tool to inhibit gene expression, offering insights into the roles of specific genes during developmental stages. Their application spans numerous organisms, including sea urchins, zebrafish, and mice, highlighting their versatility and effectiveness in genetic studies (Heasman, 2002).
Synthesis Routes for Rivaroxaban and Its Intermediates
The synthetic processes of rivaroxaban, a notable anticoagulant, and its intermediate 4-(4-aminophenyl)-3-morpholinone, closely related to 3-Amino-4-morpholin-4-ylbenzenesulfonamide, have been reviewed for their industrial viability. Among various routes, one starting with bromobenzene has been identified as particularly advantageous for large-scale manufacturing, indicating the significance of morpholine derivatives in pharmaceutical production (Zhang Fu-li, 2012).
Advanced Synthetic Compounds Containing Aminobenzenesulfonamide
Research focusing on the development of novel cyclic compounds containing aminobenzenesulfonamide has shown promising directions for pharmaceutical applications. These studies have led to the synthesis of compounds with potential therapeutic benefits, underlining the chemical moiety's versatility in drug development (Kyosuke Kaneda, 2020).
Sulfonamide-Based Medicinal Chemistry
Sulfonamide derivatives, related to the structural framework of 3-Amino-4-morpholin-4-ylbenzenesulfonamide, continue to play a pivotal role in medicinal chemistry. These compounds have been explored for their broad bioactive spectrum, leading to applications in antimicrobial, anticancer, anti-inflammatory, and various other therapeutic areas. This underscores the ongoing interest and potential for sulfonamide-based research in addressing diverse health concerns (He Shichao et al., 2016).
Mécanisme D'action
Target of Action
The primary target of 3-Amino-4-morpholin-4-ylbenzenesulfonamide is the enzyme carbonic anhydrase IX (CA IX) . This enzyme plays a crucial role in maintaining pH homeostasis within cells, particularly in tumor cells .
Mode of Action
3-Amino-4-morpholin-4-ylbenzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the cellular environment, particularly in the pH balance .
Biochemical Pathways
The inhibition of CA IX by 3-Amino-4-morpholin-4-ylbenzenesulfonamide affects the biochemical pathway of pH regulation within cells . This disruption can lead to a state of acidosis within the cell, affecting various downstream processes such as metabolic activity and cell proliferation .
Pharmacokinetics
Like other sulfonamide drugs, it is expected to have good bioavailability .
Result of Action
The result of 3-Amino-4-morpholin-4-ylbenzenesulfonamide’s action is the disruption of normal cellular processes due to changes in pH . This can lead to the inhibition of cell proliferation, particularly in tumor cells, where CA IX is often overexpressed .
Action Environment
The action of 3-Amino-4-morpholin-4-ylbenzenesulfonamide can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect pH regulation could potentially impact the efficacy of 3-Amino-4-morpholin-4-ylbenzenesulfonamide . Additionally, the stability of the compound could be affected by factors such as temperature and pH .
Propriétés
IUPAC Name |
3-amino-4-morpholin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c11-9-7-8(17(12,14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,11H2,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOTWIFQFZJXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1,2,4-benzotriazine-3-carboxamide;hydrochloride](/img/structure/B2717593.png)

![N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2717596.png)

![2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2717599.png)
![5-Benzylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2717600.png)
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2717601.png)
![N-benzyl-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide](/img/structure/B2717602.png)
![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2717605.png)



